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molecular formula C7H14O4 B1463983 3-Methoxymethoxy-2,2-dimethylpropionic acid CAS No. 1350551-92-6

3-Methoxymethoxy-2,2-dimethylpropionic acid

Cat. No. B1463983
M. Wt: 162.18 g/mol
InChI Key: UITGCFPRPOKXRH-UHFFFAOYSA-N
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Patent
US08436009B2

Procedure details

To a mixture of water (240 mL) and TBME (360 mL), dipotassium hydrogen phosphate (246 g), tetrabutylammonium hydrogen sulfate (9.65 g) and 3-methoxymethoxy-2,2-dimethylpropionic acid (45.8 g) were sequentially added. The mixture was cooled to 0° C., and chloromethyl chlorosulfate [CAS No. 49715-04-0] (42.1 mL) was added dropwise thereto with stirring, followed by stirring the resulting mixture overnight at room temperature. Water (1.3 L) and TBME (800 mL) were added to the mixture. After shaking the mixture, the organic layer was collected and washed twice with saturated aqueous sodium chloride solution (300 mL), followed by drying over anhydrous magnesium sulfate. The resulting mixture was filtered and the obtained filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (mixed solvent of heptane-ethyl acetate) to obtain the captioned compound (41.7 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.3 L
Type
solvent
Reaction Step Two
Name
dipotassium hydrogen phosphate
Quantity
246 g
Type
reactant
Reaction Step Three
Quantity
45.8 g
Type
reactant
Reaction Step Three
Quantity
9.65 g
Type
catalyst
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[K+].[K+].[CH3:8][O:9][CH2:10][O:11][CH2:12][C:13]([CH3:18])([CH3:17])[C:14]([OH:16])=[O:15].S(Cl)(O[CH2:23][Cl:24])(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CC(OC)(C)C.O>[Cl:24][CH2:23][O:15][C:14](=[O:16])[C:13]([CH3:18])([CH3:17])[CH2:12][O:11][CH2:10][O:9][CH3:8] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCl)Cl
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
1.3 L
Type
solvent
Smiles
O
Step Three
Name
dipotassium hydrogen phosphate
Quantity
246 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
45.8 g
Type
reactant
Smiles
COCOCC(C(=O)O)(C)C
Name
Quantity
9.65 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
360 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were sequentially added
ADDITION
Type
ADDITION
Details
49715-04-0] (42.1 mL) was added dropwise
STIRRING
Type
STIRRING
Details
by stirring the resulting mixture overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After shaking the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
WASH
Type
WASH
Details
washed twice with saturated aqueous sodium chloride solution (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (mixed solvent of heptane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClCOC(C(COCOC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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